

Olopatadine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: OlopatadineAmide

Cat. No.: B15288132

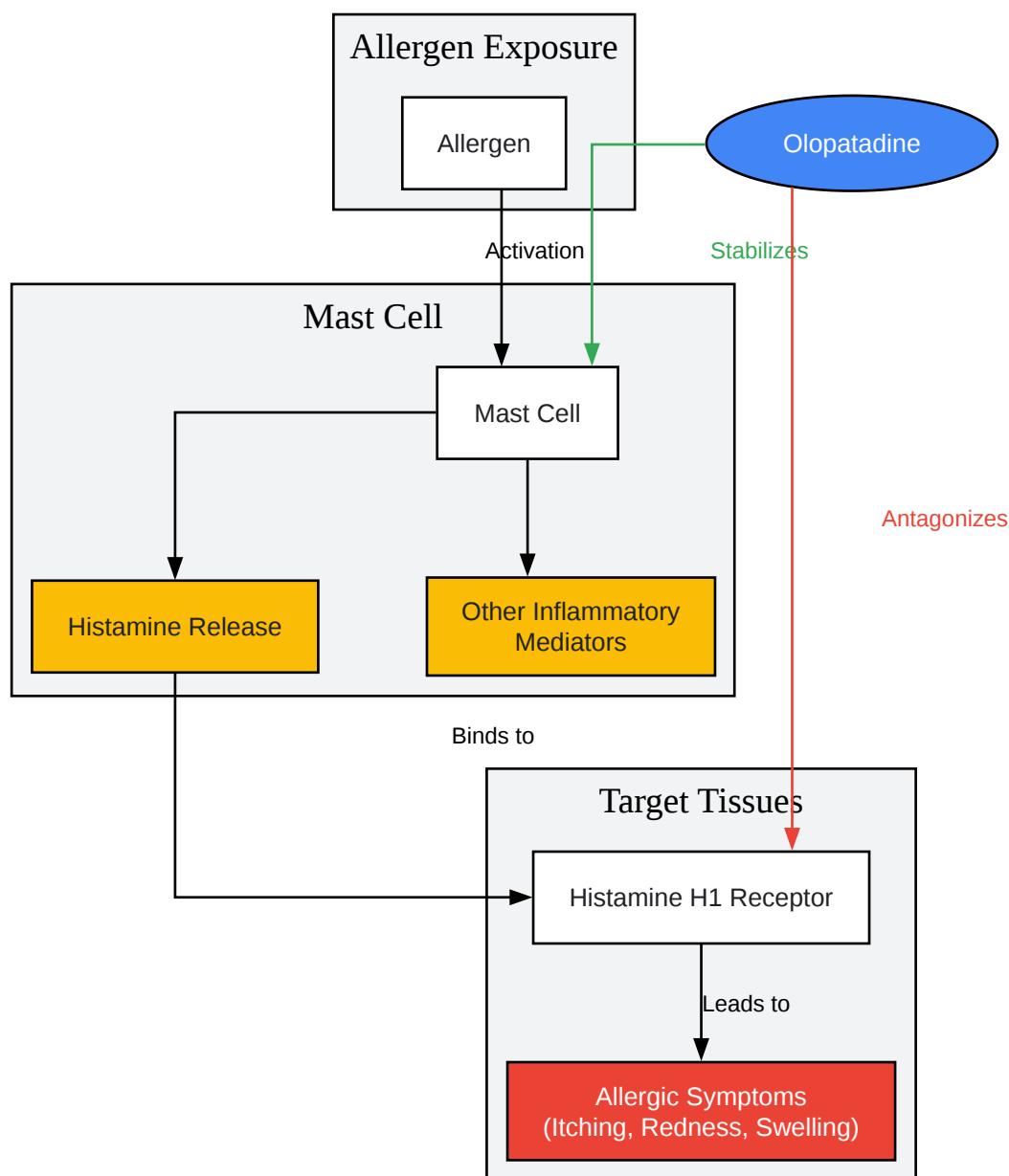
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Disclaimer: A comprehensive literature search did not yield specific information on a compound named "Olopatadine Amide." The following guide provides an in-depth review of Olopatadine, a widely studied anti-allergic agent, under the assumption that this is the compound of interest.

Olopatadine is a well-established pharmaceutical agent with a dual mechanism of action, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.^{[1][2]} It is widely used in the management of allergic conjunctivitis and allergic rhinitis.^{[1][3]} This guide provides a detailed overview of its pharmacology, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

Olopatadine exerts its anti-allergic effects through two primary pathways. Firstly, it acts as a potent and selective antagonist of the histamine H1 receptor.^[1] This action blocks the binding of histamine, a key mediator of allergic reactions, to its receptor on nerve endings and blood vessels, thereby reducing itching and redness.^[2] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.^{[2][4]} This dual action provides both immediate relief from symptoms and a longer-term preventative effect. Olopatadine has a high affinity for the human H1-receptor, with a K_i value of 2.5 nM.^[5] It is devoid of significant effects on alpha-adrenergic, dopamine, and muscarinic type 1 and 2 receptors.^{[6][7]}



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Mechanism of Action of Olopatadine

Pharmacokinetics

The pharmacokinetic profile of olopatadine has been studied following ocular, intranasal, and oral administration. Systemic exposure to olopatadine after topical ocular administration is low.

[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following topical ocular administration of olopatadine 0.15% solution, plasma concentrations are generally below the limit of quantification (<0.5 ng/mL).[7] When quantifiable, peak plasma concentrations (C_{max}) of 0.5 to 1.3 ng/mL are typically observed within 2 hours of dosing.[7] Intranasal administration results in higher systemic absorption, with a bioavailability of approximately 57%.[1][2]
- Distribution: Olopatadine is approximately 55% bound to human serum proteins, primarily albumin.[2]
- Metabolism: Olopatadine is not extensively metabolized.[2] The two main metabolites are N-desmethyl-olopatadine (M1) and olopatadine N-oxide (M3).[6] The N-desmethyl metabolite is formed by CYP3A4, while the N-oxide is formed by flavin-containing monooxygenases (FMO1 and FMO3).[2] These metabolites constitute a small fraction of the eliminated drug.[6]
- Excretion: Elimination is predominantly through renal excretion, with approximately 60-70% of the dose recovered in the urine as the parent drug.[6][7] The plasma half-life is approximately 3 hours.[7]

Pharmacokinetic Parameters

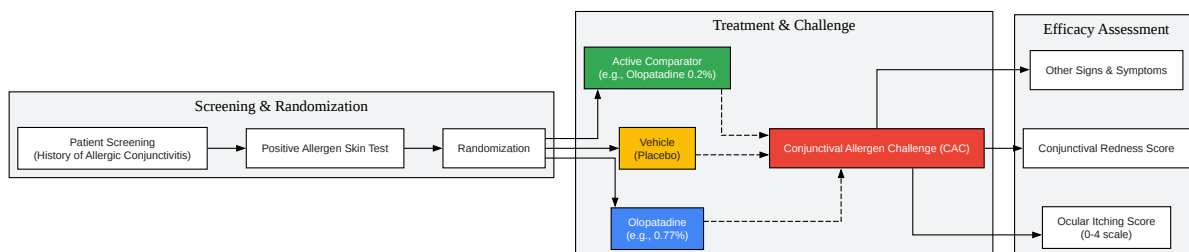
Parameter	Ocular Administration (0.15%)	Intranasal Administration	Oral Administration
Cmax	0.5 - 1.3 ng/mL[7]	6.0 ± 8.99 ng/mL (healthy subjects)[1][2]	-
Tmax	~2 hours[7]	30 minutes - 1 hour[1][2]	-
AUC	9.7 ± 4.4 ng·h/mL[1][2]	66.0 ± 26.8 ng·h/mL (healthy subjects)[1][2]	-
Half-life (t1/2)	~3 hours[7]	8 - 12 hours[2]	8 - 12 hours[2]
Bioavailability	Low systemic exposure[7]	~57%[1][2]	-

Clinical Studies and Efficacy

Numerous clinical trials have demonstrated the efficacy and safety of various formulations of olopatadine for the treatment of allergic conjunctivitis. The conjunctival allergen challenge (CAC) model is a commonly used method in these studies.[8]

Conjunctival Allergen Challenge (CAC) Studies

The CAC model is a standardized method to evaluate the efficacy of anti-allergic eye drops.[8] It involves instilling a known allergen into the eyes of allergic individuals and assessing the subsequent signs and symptoms, such as itching and redness.[8]



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Conjunctival Allergen Challenge (CAC) Workflow

Efficacy Data

Clinical studies have shown that olopatadine is effective in reducing the signs and symptoms of allergic conjunctivitis.[8][9] Higher concentrations of olopatadine have demonstrated a longer duration of action.[9][10]

Study	Olopatadine Formulation	Comparator(s)	Key Findings
Pooled analysis of two Phase 3 studies[8]	0.77%	Vehicle, 0.2% Olopatadine	Superior to vehicle at onset and 24 hours for ocular itching (P<0.0001). Superior to 0.2% olopatadine at 24 hours for ocular itching (P=0.0009).[8]
Phase 3 CAC Trial[10]	0.77%	Vehicle, 0.2% Olopatadine	Superior to vehicle for ocular itching at onset and at 16 and 24 hours (P<0.001). Superior to 0.2% olopatadine at 24 hours for ocular itching and redness (P<0.05).[10]
Preclinical and Clinical Study[9]	0.2%	Placebo	Significantly effective 24 hours after dosing in preclinical models. In humans, significant reductions in itching (61%), redness (20%), and chemosis (31%) at 24 hours post-administration compared to placebo. [9]
Environmental Studies[11]	0.2%	Placebo	Improvement in frequency and/or severity of nasal symptoms (sneezing, runny nose) in

patients with allergic
rhinoconjunctivitis.[11]

Experimental Protocols

Conjunctival Allergen Challenge (CAC) Protocol

A representative CAC study protocol involves the following steps:[8][10]

- Patient Selection: Inclusion of patients with a history of allergic conjunctivitis and a positive skin test to a specific allergen.[8]
- Baseline Assessment: Patients undergo a baseline CAC to confirm their allergic response, defined by a certain threshold of itching and redness scores.[8]
- Randomization and Treatment: Patients are randomized to receive olopatadine, vehicle, or an active comparator.[8][10] A single drop is administered to each eye.[10]
- Allergen Challenge: At specified time points after treatment (e.g., 27 minutes for onset of action, 16 or 24 hours for duration of action), the allergen is instilled into the eyes.[10]
- Efficacy Evaluation: Ocular itching and redness are assessed by the patient and investigator, respectively, at multiple time points after the challenge (e.g., 3, 5, and 7 minutes).[8] Scores are typically graded on a 0-4 scale.[3]

In Vitro Assays

- Histamine H1 Receptor Binding Assay: The affinity of olopatadine for the histamine H1 receptor was determined using guinea pig brain cell membranes.[5]
- Histamine-Induced Phosphoinositide (PI) Turnover: The inhibitory effect of olopatadine on histamine-induced PI turnover was measured in human conjunctival epithelial cells (HCE), human conjunctival fibroblasts (HCF), and human trabecular meshwork cells (HTM).[5] The IC50 values ranged from 10-40 nM.[5]
- Mast Cell Stabilization Assay: The ability of olopatadine to inhibit anti-IgG-stimulated histamine release from isolated human conjunctival mast cells (HCMC) was evaluated.[5] The IC50 was $559 \pm 277 \mu\text{M}$. [5]

Safety and Tolerability

Olopatadine is generally well-tolerated.[12] The most common treatment-emergent adverse event is blurred vision, which is typically mild and transient.[12] Other reported side effects include eye irritation, eye pain, and dry eye. Systemic side effects are minimal due to the low systemic absorption of topical ocular formulations. No mutagenic potential was observed in in vitro and in vivo studies.[7]

Conclusion

Olopatadine is a potent and effective anti-allergic agent with a dual mechanism of action that includes histamine H1 receptor antagonism and mast cell stabilization. Its favorable pharmacokinetic profile, characterized by low systemic absorption after ocular administration, contributes to its excellent safety and tolerability. Extensive clinical evidence from well-controlled studies, particularly those employing the conjunctival allergen challenge model, has established the efficacy of various olopatadine formulations in providing rapid and long-lasting relief from the signs and symptoms of allergic conjunctivitis.

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